molecular formula C21H21ClN2O2S B2478889 6-CHLORO-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE CAS No. 872206-08-1

6-CHLORO-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE

Cat. No.: B2478889
CAS No.: 872206-08-1
M. Wt: 400.92
InChI Key: MQJCCLISFZTILX-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group, a piperidinyl group, and a methylbenzenesulfonyl group, making it a unique and potentially valuable molecule for various applications.

Biochemical Analysis

Biochemical Properties

It has been found to interact with Fatty Acid Binding Protein 5 (FABP5), a protein involved in lipid metabolism

Cellular Effects

Given its interaction with FABP5, it may influence cell function by modulating lipid metabolism

Molecular Mechanism

It is known to bind to FABP5 , which could lead to changes in enzyme activity, gene expression, and other molecular processes

Metabolic Pathways

Given its interaction with FABP5 , it may be involved in lipid metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common method starts with the quinoline core, which is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride. The piperidinyl group can be introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group. The methylbenzenesulfonyl group is usually added via sulfonylation reactions, using reagents like methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the quinoline ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors, to understand its potential as a therapeutic agent.

    Medicine: Investigating its efficacy and safety as a drug candidate for treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Exploring its use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinidine: An antiarrhythmic agent that also features a quinoline structure.

    Piperaquine: Another antimalarial compound with a quinoline core and piperidine substituent.

Uniqueness

6-Chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. Its sulfonyl group, in particular, could enhance its solubility and reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-chloro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-15-5-8-17(9-6-15)27(25,26)20-14-23-19-10-7-16(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJCCLISFZTILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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